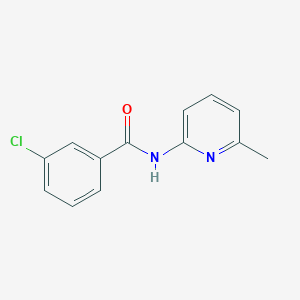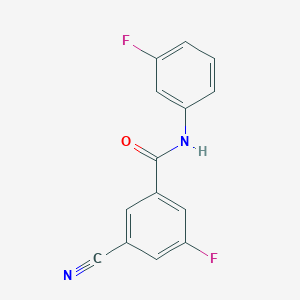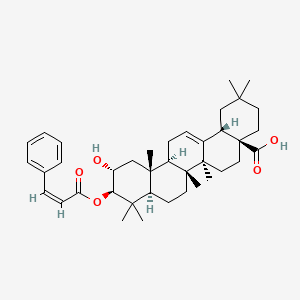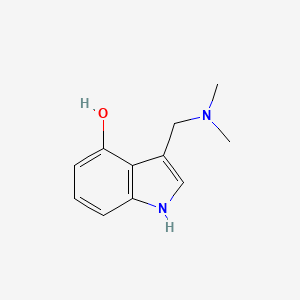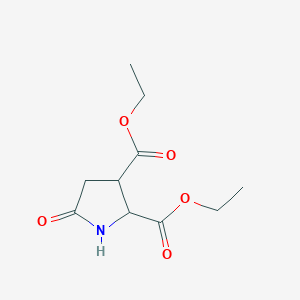
3-Ethoxycarbonylpyroglutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxycarbonylpyroglutamate is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. This compound is characterized by the presence of an ethoxycarbonyl group attached to the pyroglutamate structure. Pyroglutamic acid itself is known for its role in various biological processes, including the glutathione cycle. The modification with an ethoxycarbonyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 3-ethoxycarbonylpyroglutamate typically involves the esterification of pyroglutamic acid. One common method is the reaction of pyroglutamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-Ethoxycarbonylpyroglutamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield pyroglutamic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Ethoxycarbonylpyroglutamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used to study the role of pyroglutamic acid derivatives in biological systems, including their metabolic pathways and interactions with enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-ethoxycarbonylpyroglutamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying the activity of enzymes involved in the glutathione cycle or other metabolic pathways. The ethoxycarbonyl group can influence the compound’s binding affinity and specificity for these targets, potentially altering its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
3-Ethoxycarbonylpyroglutamate can be compared with other pyroglutamate derivatives, such as:
Pyroglutamic acid: The parent compound, which lacks the ethoxycarbonyl group.
N-acetylpyroglutamate: Another derivative with an acetyl group instead of an ethoxycarbonyl group.
Pyroglutamate-3 Aβ: A modified amyloid-beta peptide associated with Alzheimer’s disease. The uniqueness of this compound lies in its specific chemical modification, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H15NO5 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
diethyl 5-oxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-7(12)11-8(6)10(14)16-4-2/h6,8H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
OUZUMLMSKXXOLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(=O)NC1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
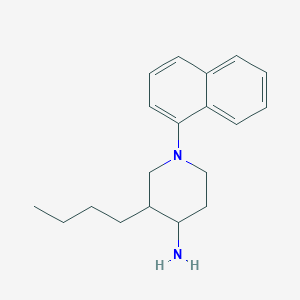
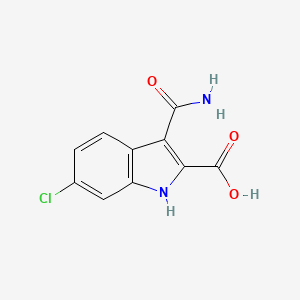
![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)
![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)
